Cas no 1493605-67-6 (1-3-(aminomethyl)azetidin-1-ylethan-1-one)

1-3-(Aminomethyl)azetidin-1-ylethan-1-one is a versatile azetidine-based intermediate with significant utility in pharmaceutical and organic synthesis. Its compact, strained azetidine ring enhances reactivity, making it valuable for constructing bioactive molecules. The presence of both an aminomethyl group and a ketone functionality allows for diverse derivatization, enabling applications in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators. The compound's rigid structure contributes to improved binding affinity and metabolic stability in drug candidates. Its synthetic flexibility and compatibility with common coupling reactions make it a preferred choice for researchers seeking to explore novel heterocyclic scaffolds. High purity and well-defined reactivity further support its use in precision synthesis.
1-3-(aminomethyl)azetidin-1-ylethan-1-one structure
1493605-67-6 structure
商品名:1-3-(aminomethyl)azetidin-1-ylethan-1-one
CAS番号:1493605-67-6
MF:C6H12N2O
メガワット:128.172281265259
CID:4602251
PubChem ID:64989017

1-3-(aminomethyl)azetidin-1-ylethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one
    • 1-3-(aminomethyl)azetidin-1-ylethan-1-one
    • インチ: 1S/C6H12N2O/c1-5(9)8-3-6(2-7)4-8/h6H,2-4,7H2,1H3
    • InChIKey: YUTLQJWEGKHPKK-UHFFFAOYSA-N
    • ほほえんだ: C(=O)(N1CC(CN)C1)C

1-3-(aminomethyl)azetidin-1-ylethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-160159-5.0g
1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one
1493605-67-6 95%
5.0g
$8626.0 2023-02-18
Enamine
EN300-160159-0.05g
1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one
1493605-67-6 95%
0.05g
$486.0 2023-02-18
Enamine
EN300-160159-50mg
1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one
1493605-67-6 95.0%
50mg
$486.0 2023-09-23
A2B Chem LLC
AX26626-500mg
1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one
1493605-67-6 95%
500mg
$566.00 2024-04-20
Aaron
AR01DW32-2.5g
1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one
1493605-67-6 95%
2.5g
$6037.00 2023-12-16
1PlusChem
1P01DVUQ-250mg
1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one
1493605-67-6 95%
250mg
$457.00 2024-06-20
1PlusChem
1P01DVUQ-500mg
1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one
1493605-67-6 95%
500mg
$685.00 2024-06-20
Aaron
AR01DW32-100mg
1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one
1493605-67-6 95%
100mg
$1021.00 2023-12-16
Aaron
AR01DW32-50mg
1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one
1493605-67-6 95%
50mg
$694.00 2023-12-16
Aaron
AR01DW32-250mg
1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one
1493605-67-6 95%
250mg
$464.00 2025-02-09

1-3-(aminomethyl)azetidin-1-ylethan-1-one 関連文献

1-3-(aminomethyl)azetidin-1-ylethan-1-oneに関する追加情報

Introduction to 1-3-(aminomethyl)azetidin-1-ylethan-1-one (CAS No. 1493605-67-6)

1-3-(aminomethyl)azetidin-1-ylethan-1-one, identified by its Chemical Abstracts Service (CAS) number 1493605-67-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic ketone features a unique structural framework that combines an azetidine ring with an amine-substituted ethyl group, making it a versatile intermediate for the development of novel therapeutic agents. The compound's molecular architecture positions it as a promising candidate for further exploration in medicinal chemistry, particularly in the design of molecules targeting neurological and inflammatory pathways.

The azetidine ring in 1-3-(aminomethyl)azetidin-1-ylethan-1-one is a key structural motif that contributes to its biological activity. Azetidine derivatives are well-documented for their role in modulating enzyme inhibition and receptor binding, with applications ranging from antimicrobial agents to anti-inflammatory drugs. The presence of an amine group at the 3-position enhances the compound's reactivity, allowing for further functionalization through condensation reactions, nucleophilic substitutions, or coupling strategies. These attributes make it a valuable building block for synthesizing more complex pharmacophores.

In recent years, there has been growing interest in exploring the pharmacological potential of 1-3-(aminomethyl)azetidin-1-ylethan-1-one and its derivatives. Studies have demonstrated that modifications to the azetidine core can significantly alter the biological profile of these compounds. For instance, researchers have investigated analogs with varying substituents on the nitrogen atoms or additional heterocycles fused to the azetidine scaffold. These modifications aim to enhance binding affinity, improve metabolic stability, or reduce toxicological liabilities.

One particularly notable area of research involves the use of 1-3-(aminomethyl)azetidin-1-ylethan-1-one as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. By incorporating the azetidine motif into kinase inhibitors, scientists can exploit its ability to mimic natural substrates or bind to specific pockets within the enzyme active site. Preliminary studies suggest that derivatives of this compound exhibit promising inhibitory activity against certain kinases, making them attractive candidates for further development.

The amine-substituted ethyl group in 1-3-(aminomethyl)azetidin-1-ylethan-1-one also provides opportunities for chemical diversification. This moiety can be further functionalized through reactions such as reductive amination, alkylation, or diazotization, enabling the creation of a diverse library of derivatives. Such libraries are essential for high-throughput screening (HTS) campaigns aimed at identifying lead compounds with desired biological activity. The flexibility offered by this structural feature allows medicinal chemists to fine-tune properties such as solubility, bioavailability, and target specificity.

Advances in computational chemistry have further accelerated the exploration of 1-3-(aminomethyl)azetidin-1-ylethan-1-one and its derivatives. Molecular modeling techniques, such as docking studies and molecular dynamics simulations, allow researchers to predict how these compounds might interact with biological targets at an atomic level. These predictions guide synthetic efforts by highlighting potential binding modes and identifying key interactions that could enhance efficacy or selectivity. The integration of computational methods with experimental validation has become a cornerstone of modern drug discovery.

Another emerging application of 1-3-(aminomethyl)azetidin-1-ylethan-1-one lies in its role as a chiral building block for enantioselective synthesis. Chirality is a fundamental aspect of many biologically active molecules, with enantiomers often exhibiting vastly different pharmacological effects. By leveraging asymmetric synthesis strategies, researchers can produce enantiomerically pure derivatives of this compound, which may exhibit enhanced therapeutic profiles compared to racemic mixtures. Such approaches align with the growing emphasis on developing single-enantiomer drugs to improve safety and efficacy.

The synthesis of 1-3-(aminomethyl)azetidin-1-yethanone itself presents interesting challenges due to its complex structural features. Traditional synthetic routes often involve multi-step sequences that require careful control over reaction conditions to avoid unwanted side products. However, recent advances in catalytic methods have provided more efficient pathways for constructing this motif. For example, transition-metal-catalyzed cross-coupling reactions and organometallic transformations have enabled concise access to azetidine derivatives with high yields and purity.

In conclusion, 1–3–(aminomethyl)azetidin– ¹– ylethan– ¹– one (CAS No: 1493605–67–6) represents a fascinating compound with broad applications in pharmaceutical research and drug development. Its unique structural features—combining an azetidine ring with an amine-substituted ethyl group—make it a versatile intermediate for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new synthetic methodologies and pharmacological applications, this compound is poised to play an increasingly important role in the discovery and development of next-generation therapeutics.

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